molecular formula C8H9ClFNO B13619929 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B13619929
M. Wt: 189.61 g/mol
InChI Key: YYOIWLGZZGFMGF-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClFNO and a molecular weight of 189.6145632. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an ethan-1-ol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-4-fluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-2-(2-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

YYOIWLGZZGFMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CO)N

Origin of Product

United States

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